molecular formula C12H10FNO B1400601 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide CAS No. 1175127-66-8

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide

Cat. No. B1400601
CAS RN: 1175127-66-8
M. Wt: 203.21 g/mol
InChI Key: MIHKVRVHRLBBEY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (2-FPMO) is an organic compound with a variety of applications in the fields of organic chemistry, pharmaceuticals, and materials science. It is a structural analog of the parent compound pyridine, and is characterized by its relatively high reactivity, low toxicity, and stability in aqueous solutions. 2-FPMO has been used extensively in the synthesis of high-performance materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, it has been studied for its potential applications in the fields of biotechnology, nanotechnology, and drug delivery.

Scientific Research Applications

Chemosensors Development

Research has demonstrated the utility of related compounds in the development of fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. These sensors offer high selectivity and sensitivity, indicating the potential for "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" in similar applications (Roy, 2021).

Synthesis and Chemical Reactions

The compound's related research points to its possible use in the synthesis of key intermediates for pharmaceuticals, showcasing its role in the development of efficient synthesis routes for complex molecules (Qiu et al., 2009).

Photocatalysis and Environmental Applications

Studies on compounds with similar structures have shown promising applications in photocatalysis, suggesting potential for "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" in environmental remediation and energy conversion. These applications benefit from the compound's ability to facilitate reactions under light irradiation, leading to the degradation of pollutants and water splitting (Wen et al., 2017).

Biomedical Applications

Research into related compounds has also highlighted their potential in biomedical applications, such as antimicrobial agents against drug-resistant bacteria and parasites. This suggests the possibility of "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" being useful in developing new treatments or diagnostic tools (Allahverdiyev et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHKVRVHRLBBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide

CAS RN

1175127-66-8
Record name Pyridine, 2-(4-fluorophenyl)-3-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175127-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-(4-fluorophenyl)-3-methylpyridine (26.8 g, 0.143 mol) and m-chloroperbenzoic acid (purity 69%, 39 g, 0.157 mol) in tetrahydrofuran (100 mL) was stirred with heating at 50° C. for 5 hr. The solvent was evaporated under reduced pressure, and the obtained residue was purified 3 times by silica gel column chromatography (NH silica gel, ethyl acetate) to give a white solid. The obtained solid was washed with ethyl acetate to give the title compound (24.7 g, 85%) as a white solid.
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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